molecular formula C14H14O2 B12384883 2-Phenoxy-1-phenylethanol-d2

2-Phenoxy-1-phenylethanol-d2

Cat. No.: B12384883
M. Wt: 216.27 g/mol
InChI Key: GSBICRJXEDSPTE-ZWGOZCLVSA-N
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Description

2-Phenoxy-1-phenylethanol-d2 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of regular hydrogen atoms. This compound is a stable isotope of 2-Phenoxy-1-phenylethanol and is primarily used in scientific research as a tracer for quantitation during the drug development process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-phenylethanol-d2 typically involves a two-step process. The first step is the synthesis of the precursor, 2-Phenoxy-1-phenylethanone. This is achieved by reacting 2-bromoacetophenone with phenol in the presence of potassium carbonate (K2CO3) in acetone. The mixture is heated to reflux and stirred for 18 hours. The resultant product is then crystallized from cold ethanol .

In the second step, 2-Phenoxy-1-phenylethanone is reduced to 2-Phenoxy-1-phenylethanol using sodium borohydride (NaBH4) in methanol. The reaction mixture is stirred at room temperature for 2 hours, and the excess sodium borohydride is quenched with saturated aqueous ammonium chloride (NH4Cl) solution. The product is then extracted with diethyl ether and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of deuterium-labeled reagents is essential for the production of the deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-phenylethanol-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenoxy-1-phenylethanol-d2 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as a tracer for quantitation during the drug development process. The incorporation of stable heavy isotopes like deuterium into drug molecules allows for precise tracking and quantification of the drug’s pharmacokinetics and metabolic profiles .

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-phenylethanol-d2 involves its use as a tracer in pharmacokinetic studies. The deuterium atoms in the compound allow for the tracking of the drug’s distribution, metabolism, and excretion in the body. This helps researchers understand the drug’s behavior and optimize its efficacy and safety .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxy-1-phenylethanol
  • 2-Phenoxy-1-phenylethanone
  • 2-Phenoxy-1-phenylethanol-d1

Uniqueness

2-Phenoxy-1-phenylethanol-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and quantification, making it an invaluable tool in drug development and pharmacokinetic studies .

Properties

Molecular Formula

C14H14O2

Molecular Weight

216.27 g/mol

IUPAC Name

2,2-dideuterio-2-phenoxy-1-phenylethanol

InChI

InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2/i11D2

InChI Key

GSBICRJXEDSPTE-ZWGOZCLVSA-N

Isomeric SMILES

[2H]C([2H])(C(C1=CC=CC=C1)O)OC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC=CC=C2)O

Origin of Product

United States

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